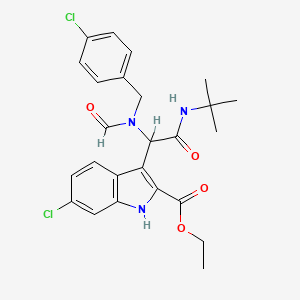

1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known by its PubChem CID 135652670, is a complex organic molecule with the molecular formula C23H26N4O3 . It is characterized by a pyrazole core, which is a five-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A structure-activity-relationship study suggests that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for certain biological activities .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a phenyl group at one end and a piperidine ring at the other end . The pyrazole ring is further substituted with a hydroxy group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrazole derivatives are known to undergo a variety of chemical reactions. These can include reactions with α,β-ethylenic ketones having a leaving group to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

This compound has a molecular weight of 406.5 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its rotatable bond count is 7 . The topological polar surface area is 105 Ų .Scientific Research Applications

Microwave-Assisted Direct Amidation of Ethyl 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylate : This study discusses a method for producing corresponding carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate using microwave-assisted treatment. This method is relevant as it involves compounds structurally similar to the queried chemical (Milošević et al., 2015).

Identification of a Glycine Transporter 1 Inhibitor : In this research, a compound structurally related to the queried chemical was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, demonstrating its potential application in central nervous system therapeutic contexts (Yamamoto et al., 2016).

Cyanoacetamide in Heterocyclic Chemistry for Antitumor and Antioxidant Activities : This study explores the use of cyanoacetamide for synthesizing various heterocyclic compounds, including derivatives structurally related to the queried chemical, and evaluating their antitumor and antioxidant activities (Bialy & Gouda, 2011).

Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists : This research investigates pyrazole derivatives as cannabinoid receptor antagonists, providing insights into the chemical interactions and potential therapeutic applications of compounds similar to the queried chemical (Lan et al., 1999).

Synthesis of Novel Isoxazolines and Isoxazoles : This paper details the synthesis of isoxazolines and isoxazoles from compounds including those structurally related to the queried chemical, indicating potential applications in medicinal chemistry (Rahmouni et al., 2014).

Future Directions

properties

IUPAC Name |

1-[2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c24-23(29)17-8-10-27(11-9-17)12-13-30-18-6-7-19(21(28)14-18)22-20(15-25-26-22)16-4-2-1-3-5-16/h1-7,14-15,17,28H,8-13H2,(H2,24,29)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIQTHALSLWYHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)ethyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)

![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)

![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)